
Cyclopenthiazide
Übersicht
Beschreibung
Cyclopenthiazid ist ein Thiaziddiuretikum, das hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird . Es wirkt, indem es die Rückresorption von Natrium- und Chloridionen in den Nieren hemmt, was zu einer erhöhten Ausscheidung von Wasser und Elektrolyten führt . Diese Verbindung ist bekannt für ihre blutdrucksenkenden Eigenschaften und ist wirksam bei der Senkung des diastolischen Blutdrucks .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cyclopenthiazid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Benzothiadiazinringsystems beinhalten. Die Synthese beginnt typischerweise mit der Reaktion eines Sulfonamids mit einer chlorierten aromatischen Verbindung, gefolgt von einer Cyclisierung zur Bildung des Benzothiadiazinrings . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Natriumhydrid .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Cyclopenthiazid eine großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollen, um die Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Cyclopenthiazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Cyclopenthiazid in seine entsprechenden Amine umwandeln.
Substitution: Der aromatische Ring von Cyclopenthiazid kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom oder Chlor unter sauren Bedingungen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte aromatische Verbindungen .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenthiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Mechanism of Action:
Cyclopenthiazide works by inhibiting sodium reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood volume, which helps lower blood pressure.
Clinical Studies:
- A study demonstrated that low doses of this compound (125 micrograms) effectively reduced systolic and diastolic blood pressure similarly to higher doses (500 micrograms) without significant adverse biochemical effects, suggesting its potential for safer long-term use in hypertensive patients .
- Another clinical trial involving patients with mild essential hypertension confirmed significant reductions in blood pressure after eight weeks of treatment with both 125 and 500 micrograms doses .
Fluid Retention and Heart Failure
This compound is utilized to alleviate fluid retention (edema) in conditions such as heart failure. By promoting diuresis, it helps reduce the workload on the heart.
Efficacy in Combination Therapy:
- Research indicates that combining this compound with spironolactone can optimize diuretic efficacy while minimizing potassium loss, making it beneficial for patients requiring dual therapy .
Potential Protective Effects Against Cataracts
Recent studies have suggested that this compound may offer protective benefits against cataract formation. A case-control study indicated that this diuretic could provide similar protective effects as aspirin-like analgesics against cataracts, highlighting its potential role in ocular health .
Repurposing for Chagas Disease
Emerging research explores the repurposing of this compound for treating Chagas disease, caused by Trypanosoma cruzi. In vitro studies have shown that this compound exhibits growth inhibitory activity against this parasite, particularly when used in combination with other FDA-approved drugs . This approach aims to reduce development costs associated with new drug entities by leveraging existing medications.
Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Hypertension | Inhibits sodium reabsorption; promotes diuresis | Effective at low doses; significant BP reduction observed |
Fluid Retention | Reduces excess fluid in heart failure | Enhanced efficacy when combined with spironolactone |
Cataract Protection | Potential protective effects against cataracts | Case-control studies suggest similar benefits as analgesics |
Chagas Disease Treatment | Antiparasitic activity against Trypanosoma cruzi | In vitro growth inhibition; potential for drug repurposing |
Wirkmechanismus
Cyclopenthiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water . The reduction in blood volume results in a decrease in blood pressure. This compound also has a positive allosteric modulation effect on AMPA-A receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hydrochlorothiazid: Ein weiteres Thiaziddiuretikum mit ähnlichen blutdrucksenkenden Eigenschaften.
Chlorothiazid: Wird zur Behandlung von Bluthochdruck und Ödemen eingesetzt.
Bendroflumethiazid: Bekannt für seine lange Wirkdauer bei der Behandlung von Bluthochdruck.
Einzigartigkeit von Cyclopenthiazid
Cyclopenthiazid ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei niedrigen Dosen. Es hat ein günstiges Stoffwechselprofil, was es für die Langzeitbehandlung von Bluthochdruck geeignet macht . Darüber hinaus unterscheidet sich seine positive allosterische Modulationswirkung auf AMPA-A-Rezeptoren von anderen Thiaziddiuretika .
Biologische Aktivität
Cyclopenthiazide is a thiazide diuretic recognized for its antihypertensive properties. This compound, classified under benzothiadiazines, primarily functions by inhibiting sodium chloride reabsorption in the distal renal tubules, thereby increasing urine output and reducing blood pressure. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C₁₃H₁₈ClN₃O₄S₂
- Molecular Weight : 379.88 g/mol
- CAS Number : 742-20-1
- Melting Point : 238-242 °C
- Boiling Point : 605.6 °C at 760 mmHg
- Density : 1.5 g/cm³
This compound operates by:
- Inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.
- Increasing the excretion of sodium and chloride ions, which leads to an increase in urine production (diuresis) and a subsequent reduction in blood volume and blood pressure .
Antihypertensive Activity
A double-blind, placebo-controlled study evaluated the effects of this compound on patients with mild essential hypertension. The study involved 53 participants who were administered doses of 50, 125, or 500 micrograms over eight weeks. Key findings included:
- Significant reductions in systolic and diastolic blood pressures for doses of 125 and 500 micrograms compared to placebo.
- The highest dose (500 micrograms) led to a notable decrease in serum potassium levels and an increase in serum urate levels .
Lipid Profile Effects
In another study assessing the impact of this compound on lipid profiles, no significant changes were observed in triglycerides or cholesterol levels among patients treated with this diuretic compared to controls. This suggests that this compound does not adversely affect lipid metabolism .
Case Study on Cataract Risk
A case-control study conducted in Oxfordshire indicated that this compound might provide protective effects against cataract formation. This was noted alongside other medications that also exhibited protective characteristics against cataracts .
Combination Therapy Studies
Research has explored this compound's role in combination therapies for various conditions. For instance, it has been investigated alongside other antihypertensives such as oxprenolol, revealing no significant adverse effects on lipid profiles while effectively managing hypertension .
Data Summary Table
Study/Case | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Hypertension Study | 53 patients | 50, 125, 500 µg | 8 weeks | Significant BP reduction |
Lipid Profile Study | 20 patients | 0.25 mg - 0.5 mg | 8 weeks | No significant lipid changes |
Cataract Risk Study | Patients in Oxfordshire | N/A | N/A | Protective effect noted |
Eigenschaften
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
Record name | Cyclopenthiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cyclopenthiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopenthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenthiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPENTHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.